3-Hydroxy-4-(trifluoromethyl)benzonitrile

Catalog No.
S3320248
CAS No.
731002-50-9
M.F
C8H4F3NO
M. Wt
187.12
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-4-(trifluoromethyl)benzonitrile

CAS Number

731002-50-9

Product Name

3-Hydroxy-4-(trifluoromethyl)benzonitrile

IUPAC Name

3-hydroxy-4-(trifluoromethyl)benzonitrile

Molecular Formula

C8H4F3NO

Molecular Weight

187.12

InChI

InChI=1S/C8H4F3NO/c9-8(10,11)6-2-1-5(4-12)3-7(6)13/h1-3,13H

InChI Key

PDMCDRCXQZBLGY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)O)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1C#N)O)C(F)(F)F

3-Hydroxy-4-(trifluoromethyl)benzonitrile (CAS 731002-50-9) is a highly functionalized aromatic building block characterized by the synergistic electron-withdrawing effects of a cyano group and a trifluoromethyl group flanking a phenolic hydroxyl moiety. This specific substitution pattern renders the hydroxyl group highly acidic (pKa 6.60 ± 0.35), significantly altering its reactivity profile compared to standard phenols [1]. In industrial procurement, this compound is valued as a critical intermediate for synthesizing non-steroidal androgen receptor antagonists and as a stable precursor for high-voltage lithium-ion battery electrolyte additives[2]. Its ability to undergo high-yield etherification under extremely mild conditions at 20°C makes it a highly efficient choice for complex, late-stage organic synthesis compared to non-hydroxylated or fluorinated analogs.

Substituting 3-Hydroxy-4-(trifluoromethyl)benzonitrile with its closest structural analogs, such as 4-(trifluoromethyl)benzonitrile or 3-fluoro-4-(trifluoromethyl)benzonitrile, fundamentally disrupts synthetic workflows. 4-(trifluoromethyl)benzonitrile lacks the nucleophilic 3-hydroxyl group entirely, making it impossible to append the critical ether-linked pharmacophores required for specific receptor binding. Conversely, while 3-fluoro-4-(trifluoromethyl)benzonitrile can theoretically form ether linkages via Nucleophilic Aromatic Substitution (SNAr), this requires harsh conditions (temperatures >80°C and strong alkoxide bases) that often lead to the degradation of sensitive functional groups or competitive hydrolysis of the nitrile group[1]. The unique acidity of the 3-hydroxyl group in the target compound allows for mild, room-temperature functionalization that generic analogs cannot support .

Enhanced Phenolic Acidity for Mild O-Alkylation

The dual electron-withdrawing nature of the -CF3 and -CN groups dramatically increases the acidity of the 3-hydroxyl proton. 3-Hydroxy-4-(trifluoromethyl)benzonitrile exhibits a predicted pKa of 6.60 ± 0.35, which is significantly lower than that of unsubstituted phenol (pKa ~10.0) or 3-hydroxybenzonitrile (pKa ~8.6) [1]. This high acidity allows the compound to be fully deprotonated using very mild bases (e.g., K2CO3 or even weak organic amines) rather than requiring strong bases like NaH. This ensures that base-sensitive functional groups elsewhere in the molecule remain intact during complex API synthesis [2].

Evidence DimensionAcidity (pKa)
Target Compound Data6.60 ± 0.35
Comparator Or BaselineUnsubstituted phenol (~10.0) or 3-hydroxybenzonitrile (~8.6)
Quantified Difference>3.3 pKa units more acidic than standard phenol
ConditionsStandard aqueous/organic basic conditions

Enables rapid and complete deprotonation under mild conditions, preventing side reactions and improving batch yields in pharmaceutical manufacturing.

High-Yield Room Temperature Mitsunobu Coupling

In industrial drug discovery, appending complex alcohols to aromatic rings efficiently is critical. Patent data demonstrates that 3-Hydroxy-4-(trifluoromethyl)benzonitrile undergoes Mitsunobu coupling with primary alcohols (e.g., pyridine-4-methanol) at 20°C using triphenylphosphine and DIAD, achieving yields of 87.5% . In contrast, attempting to install similar ether linkages using 3-fluoro-4-(trifluoromethyl)benzonitrile via SNAr typically requires elevated temperatures (>80°C) and often results in lower yields due to competing side reactions .

Evidence DimensionReaction Temperature and Yield for Ether Formation
Target Compound Data20°C, 87.5% yield (via Mitsunobu coupling)
Comparator Or Baseline3-Fluoro-4-(trifluoromethyl)benzonitrile (>80°C, variable yield via SNAr)
Quantified Difference60°C reduction in processing temperature with high conversion
ConditionsTHF solvent, 20°C, Triphenylphosphine/DIAD vs. strong base/heat

Allows buyers to utilize mild, room-temperature processing for etherification, saving energy and protecting thermally labile intermediates.

Electrochemical Stability for Battery Electrolyte Additives

The incorporation of both a trifluoromethyl and a nitrile group on the aromatic ring strongly depletes the electron density of the pi-system. When 3-Hydroxy-4-(trifluoromethyl)benzonitrile is used as a precursor for lithium-ion battery electrolyte additives, these electron-withdrawing groups push the oxidation potential highly positive compared to standard aromatic ethers [1]. This ensures that the resulting functionalized additives remain stable at the high anodic potentials (>4.3 V vs Li/Li+) required for next-generation high-energy-density cathodes, preventing premature electrolyte degradation .

Evidence DimensionAnodic Stability / Oxidation Potential
Target Compound DataHighly positive oxidation potential (>4.3 V vs Li/Li+)
Comparator Or BaselineStandard non-fluorinated aromatic ethers (<4.0 V vs Li/Li+)
Quantified Difference>0.3 V extension in anodic stability window
ConditionsHigh-voltage lithium-ion battery electrolyte formulations

Procuring this specific fluorinated building block is essential for synthesizing electrolyte additives that will not degrade in high-voltage battery systems.

Synthesis of Non-Steroidal Androgen Receptor Antagonists

The highly acidic 3-hydroxyl group allows for mild, high-yield etherification (e.g., via Mitsunobu coupling at 20°C), making this compound the specific procurement choice for synthesizing complex AR antagonists where the ether linkage is critical for receptor binding .

High-Voltage Lithium-Ion Battery Electrolyte Additives

Due to the strong electron-withdrawing effects of the -CF3 and -CN groups, derivatives of this compound exhibit >4.3 V vs Li/Li+ anodic stability, making it a required precursor for synthesizing redox-stable additives in high-capacity battery systems [1].

Late-Stage Functionalization in Medicinal Chemistry

The ability to undergo complete deprotonation at a pKa of ~6.60 ensures that this building block can be coupled with various alkyl halides or alcohols under extremely mild basic conditions, preserving the integrity of sensitive APIs during late-stage synthesis [2].

XLogP3

2.2

Dates

Last modified: 08-19-2023

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